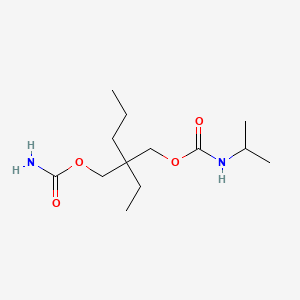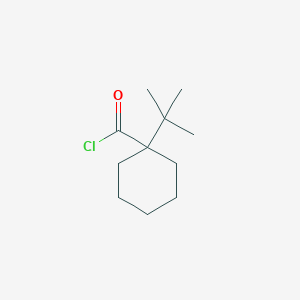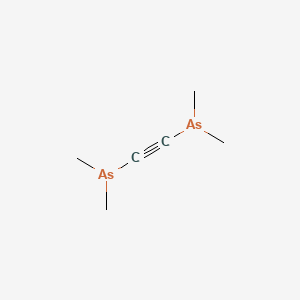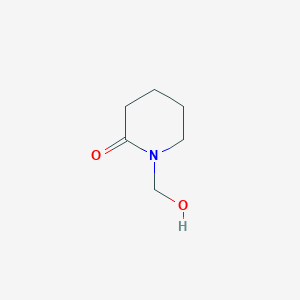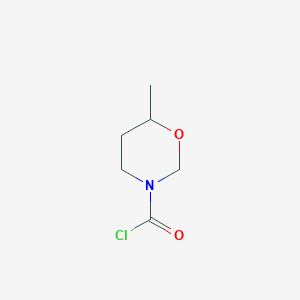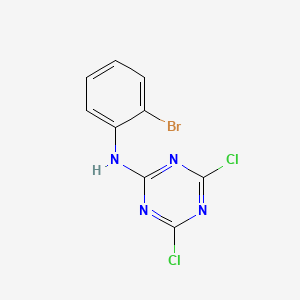
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid is a combination of two amino acids: (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid, also known as L-tyrosine, and (2S)-2,6-diaminohexanoic acid, also known as L-lysine. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
L-Tyrosine
Biosynthesis: L-tyrosine is synthesized in plants and microorganisms from prephenate, which is derived from the shikimate pathway. The conversion involves the enzyme prephenate dehydrogenase, which converts prephenate to 4-hydroxyphenylpyruvate, followed by transamination to form L-tyrosine.
Chemical Synthesis: L-tyrosine can be synthesized from phenol through nitration, reduction, and subsequent amination reactions.
-
L-Lysine
Biosynthesis: L-lysine is synthesized in microorganisms through the diaminopimelate pathway, starting from aspartate. The pathway involves several enzymatic steps, including the conversion of aspartate to diaminopimelate, which is then converted to L-lysine.
Chemical Synthesis: Industrial production of L-lysine typically involves fermentation using Corynebacterium glutamicum or Escherichia coli, which are engineered to overproduce L-lysine.
Análisis De Reacciones Químicas
Types of Reactions
-
L-Tyrosine
Oxidation: L-tyrosine can undergo oxidation to form dopaquinone, which is a key intermediate in the biosynthesis of melanin.
Nitration: Nitration of L-tyrosine can produce 3-nitrotyrosine, which is a marker of oxidative stress.
Phosphorylation: L-tyrosine residues in proteins can be phosphorylated by tyrosine kinases, playing a critical role in signal transduction.
-
L-Lysine
Acetylation: L-lysine residues in proteins can be acetylated, affecting protein function and gene expression.
Methylation: Methylation of L-lysine residues in histones is involved in the regulation of gene expression.
Ubiquitination: L-lysine residues can be ubiquitinated, targeting proteins for degradation by the proteasome.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxidases
Nitration: Nitric acid, sodium nitrate
Phosphorylation: ATP, tyrosine kinases
Acetylation: Acetyl-CoA, acetyltransferases
Methylation: S-adenosylmethionine, methyltransferases
Ubiquitination: Ubiquitin, E1, E2, E3 enzymes
Major Products
L-Tyrosine: Dopaquinone, 3-nitrotyrosine, phosphorylated tyrosine
L-Lysine: Acetylated lysine, methylated lysine, ubiquitinated proteins
Aplicaciones Científicas De Investigación
Chemistry: L-tyrosine and L-lysine are used as starting materials for the synthesis of various bioactive compounds and polymers.
Biology: These amino acids are essential for protein synthesis and are involved in various metabolic pathways.
Medicine: L-tyrosine is used as a dietary supplement to improve cognitive function and stress response. L-lysine is used to treat herpes simplex infections and to improve calcium absorption.
Industry: L-tyrosine is used in the production of pharmaceuticals, food additives, and cosmetics. L-lysine is used as a feed additive in animal nutrition to enhance growth and feed efficiency.
Mecanismo De Acción
-
L-Tyrosine
Neurotransmitter Synthesis: L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in mood regulation, stress response, and cognitive function.
Melanin Production: L-tyrosine is converted to dopaquinone, which undergoes further reactions to produce melanin, the pigment responsible for skin, hair, and eye color.
-
L-Lysine
Protein Synthesis: L-lysine is an essential amino acid required for protein synthesis. It is incorporated into proteins during translation.
Calcium Absorption: L-lysine enhances the absorption of calcium from the digestive tract and its retention in the kidneys, contributing to bone health.
Comparación Con Compuestos Similares
-
L-Tyrosine
L-Phenylalanine: L-phenylalanine is a precursor to L-tyrosine and shares similar metabolic pathways. L-tyrosine is directly involved in neurotransmitter synthesis, while L-phenylalanine must first be converted to L-tyrosine.
L-Dopa: L-dopa is a direct precursor to dopamine and is used in the treatment of Parkinson’s disease. Unlike L-tyrosine, L-dopa can cross the blood-brain barrier and is directly converted to dopamine in the brain.
-
L-Lysine
L-Arginine: L-arginine is another essential amino acid involved in protein synthesis and the production of nitric oxide, a vasodilator. While both amino acids are important for growth and development, L-lysine is specifically involved in calcium absorption and collagen formation.
L-Ornithine: L-ornithine is a non-proteinogenic amino acid involved in the urea cycle. It is produced from L-arginine and plays a role in detoxifying ammonia in the liver. Unlike L-lysine, L-ornithine is not incorporated into proteins.
Propiedades
Número CAS |
31325-38-9 |
|---|---|
Fórmula molecular |
C15H25N3O5 |
Peso molecular |
327.38 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10)/t8-;5-/m00/s1 |
Clave InChI |
HFLSGZWXECPQND-JUUVMNCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N |
Números CAS relacionados |
31325-38-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


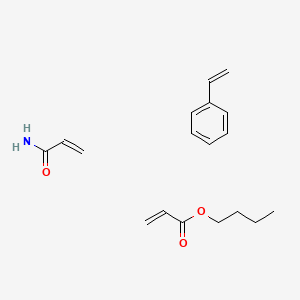
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
